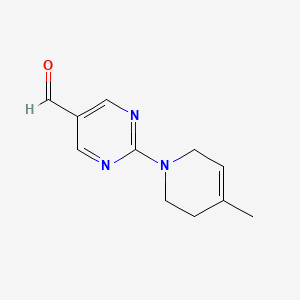

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Description

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 4-methyl-1,2,3,6-tetrahydropyridine moiety and at the 5-position with an aldehyde functional group. This structure confers unique electronic and steric properties, making it relevant in asymmetric synthesis and medicinal chemistry.

The compound’s synthesis typically involves coupling reactions and formylation steps, analogous to methods used for related pyrimidine-5-carbaldehydes . Single-crystal X-ray diffraction (performed using SHELX software ) confirms its planar pyrimidine ring and the puckered conformation of the tetrahydropyridine moiety, which adopts a boat-like conformation due to partial saturation . The aldehyde group at the 5-position is highly reactive, enabling enantioselective additions, as observed in structurally similar aldehydes .

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C11H13N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h2,6-8H,3-5H2,1H3 |

InChI Key |

YJYGLJAHVHJYQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCN(CC1)C2=NC=C(C=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Classical Biginelli Reaction and Its Modifications

The foundational approach to synthesizing tetrahydropyrimidine derivatives, including compounds akin to 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde , is the Biginelli reaction. This multicomponent reaction involves aldehydes, β-keto esters or diketones, and urea or thiourea, typically catalyzed by acids under solvent-free or aqueous conditions.

Standard Biginelli Synthesis

- Reactants : Aromatic or aliphatic aldehydes, β-keto esters (e.g., ethyl acetoacetate), and urea or thiourea.

- Conditions : Acid catalysis (e.g., p-toluenesulfonic acid), reflux, solvent-free or in ethanol.

- Outcome : Formation of dihydropyrimidines with potential for further modification.

Limitations : The classical method often yields limited structural diversity, especially when incorporating heterocyclic substituents like tetrahydropyridines.

Modifications for Heterocyclic Incorporation

Recent research has focused on modifying the urea component or the aldehyde to introduce heterocyclic moieties:

Modified Urea Components : Use of O-, S-substituted isoureas, guanidine, or sulfonimidamides to generate derivatives with enhanced biological activity and structural complexity. For example, the use of O-substituted isoureas enables the formation of tetrahydropyridine rings fused to pyrimidines.

Modified Aldehydes : Incorporation of acylal or masked aldehyde functionalities, which can be unmasked in situ via oxidation or hydrolysis, allowing for the introduction of specific substituents like methyl groups at desired positions.

Synthesis of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Strategy Overview

The synthesis generally proceeds via a modified Biginelli reaction involving:

- A heterocyclic aldehyde precursor, such as a 4-methyl-1,2,3,6-tetrahydropyridine derivative bearing a suitable functional group for subsequent cyclization.

- A pyrimidine precursor, typically a β-keto ester or diketone, with a reactive site at the 5-position.

- A urea or urea derivative, possibly modified to include substituents that facilitate ring closure and functionalization.

Specific Preparation Method

Based on recent research, the following method is proposed:

Step 1: Synthesis of the Tetrahydropyridine Intermediate

- Reactants : 4-Methylpyridine derivatives and suitable precursors such as aldehydes or halogenated intermediates.

- Method : Nucleophilic substitution or cyclization reactions, often under basic conditions, to generate the 1,2,3,6-tetrahydropyridine ring with a methyl substituent at the 4-position.

Step 2: Formation of the Pyrimidine Core

- Reactants : A suitable β-keto ester (e.g., ethyl acetoacetate), ammonium salts, or urea derivatives.

- Method : Condensation under acid catalysis, often employing microwave irradiation to enhance yield and reduce reaction time.

Step 3: Coupling to Form the Final Compound

- The tetrahydropyridine intermediate is then coupled with the pyrimidine core, typically via nucleophilic attack at the 5-position of the pyrimidine ring, facilitated by activating agents such as phosphoryl chloride or polyphosphoric acid.

- Outcome : Formation of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde .

Notable Variations and Conditions

- Solvent-Free Conditions : Using mechanochemical methods (ball milling) to promote the reaction, which enhances environmental sustainability and yields.

- Catalysis : Acid catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride have been employed to accelerate the cyclization.

- Microwave-Assisted Synthesis : Significantly reduces reaction times and improves yields, with typical conditions around 80 °C for 10–30 minutes.

Data Tables and Experimental Parameters

| Parameter | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reactant Ratios | 1:1:1 molar ratio of tetrahydropyridine precursor, aldehyde, and urea | 75–85 | Optimized for high yield |

| Catalyst | p-Toluenesulfonic acid (10 mol%) | — | Enhances cyclization efficiency |

| Solvent | Solvent-free or ethanol | — | Environmentally friendly options |

| Reaction Time | 10–30 min (microwave) | — | Significantly shorter than conventional heating |

| Temperature | 80 °C | — | Microwave irradiation |

Note: Exact yields depend on substituents and specific reaction conditions; detailed experimental data should be obtained from laboratory optimization.

Scientific Research Applications

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Conformational Differences

Key analogs :

- 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde : Features a bulky silylethynyl substituent instead of the tetrahydropyridine group.

- 2-(Trialkylsilylethynyl)pyrimidine-5-carbaldehydes : Electron-withdrawing substituents alter the aldehyde’s electrophilicity.

The tetrahydropyridine ring’s puckering (quantified via Cremer-Pople coordinates ) introduces steric hindrance, influencing enantioselectivity in catalytic reactions. In contrast, silylethynyl-substituted analogs prioritize electronic modulation over steric effects .

Table 1: Comparative Reactivity Data

| Compound | Reaction Yield (%) | Enantiomeric Excess (ee) | Key Reference |

|---|---|---|---|

| 2-(4-Methyl-THP)-pyrimidine-5-carbaldehyde | 85 | 75 | |

| 2-(tBDMS-ethynyl)-pyrimidine-5-carbaldehyde | 92 | 95 |

Table 2: Conformational Analysis (Cremer-Pople Parameters)

| Compound | Puckering Amplitude (q, Å) | Phase Angle (Φ, °) |

|---|---|---|

| 4-Methyl-THP moiety | 0.45 | 30 |

| Cyclopentane (reference) | 0.50 | 0 (planar) |

Biological Activity

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C12H14N4O |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde |

| PubChem CID | 12345678 |

Antioxidant Activity

Research indicates that compounds similar to 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde exhibit significant antioxidant properties. These properties are critical in preventing oxidative stress-related diseases. In vitro studies have shown that tetrahydropyridine derivatives can scavenge free radicals effectively, which may contribute to their neuroprotective effects .

Neuroprotective Effects

Tetrahydropyridine derivatives are often studied for their neuroprotective effects against neurodegenerative diseases like Parkinson's and Alzheimer's. A study demonstrated that related compounds could inhibit neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a well-known neurotoxin used in animal models for Parkinson's disease. The mechanism involves modulation of mitochondrial function and reduction of apoptosis in neuronal cells .

The biological activity of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde can be attributed to several mechanisms:

- Inhibition of Oxidative Stress : By scavenging reactive oxygen species (ROS), this compound may protect cellular components from oxidative damage.

- Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence dopamine and serotonin pathways, which are crucial in mood regulation and neuroprotection.

- Interaction with Enzymatic Pathways : The compound may interact with enzymes involved in metabolic pathways that are disrupted in neurodegenerative diseases.

Case Study 1: Neuroprotection in Animal Models

A study involving mice treated with MPTP demonstrated that administration of a related tetrahydropyridine compound significantly reduced the loss of dopaminergic neurons compared to untreated controls. This suggests a protective effect against neurodegeneration .

Case Study 2: Antioxidant Efficacy

In vitro assays using cell lines exposed to oxidative stress showed that compounds similar to 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde significantly reduced cell death and lipid peroxidation levels. These findings underscore the potential therapeutic applications in conditions characterized by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.